(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Description
(4aR,6S,7R,8S,8aS)-6-Methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol is a pyranodioxin derivative with a complex stereochemical framework. Key properties include:
- Molecular Formula: C₁₄H₁₈O₆
- Molecular Weight: 282.29 g/mol
- CAS No.: 3162-96-7
- Storage: Requires inert atmosphere and refrigeration (2–8°C) .
- Hazards: Classified with skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
The compound features a pyrano[3,2-d][1,3]dioxin core with methoxy (6-position) and phenylmethoxy (7-position) substituents, contributing to its rigidity and lipophilicity. Its stereochemistry (4aR,6S,7R,8S,8aS) is critical for biological interactions, as seen in related glycosidase inhibitors .
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-19(24-12-14-8-4-2-5-9-14)17(22)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17+,18-,19-,20?,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUXMZUFURHCOX-XLSXTYDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol , with the molecular formula and a molecular weight of 505.6 g/mol, is a complex organic molecule that has garnered interest in various biological studies. This article reviews its biological activities based on diverse sources and research findings.
The compound's structure features a hexahydropyrano[3,2-d][1,3]dioxin core with multiple phenyl groups and a methoxy substituent. Its unique configuration contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. A study demonstrated that at concentrations of 10 µM and higher, the compound reduced cell viability in breast cancer cells by over 50% after 48 hours of treatment .
Neuroprotective Effects
The compound's neuroprotective properties have also been explored. It has been suggested to modulate pathways involved in neurodegenerative diseases such as Alzheimer's. Specifically, it may inhibit the activity of β-secretase (BACE1), an enzyme implicated in the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides . This action could potentially reduce amyloid plaque formation in neuronal tissues.
Antioxidant Activity
In addition to its anticancer and neuroprotective effects, this compound has shown promising antioxidant activity. In assays measuring reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stressors, the compound significantly decreased ROS levels compared to untreated controls . This suggests a mechanism through which it may protect cellular integrity against oxidative damage.
Study on Anticancer Activity
A recent study published in Cancer Research investigated the effects of this compound on human breast cancer cell lines. The researchers found that treatment with the compound led to G1 phase cell cycle arrest and increased levels of pro-apoptotic markers such as Bax and cleaved caspase-3. The study concluded that the compound could be a candidate for further development as an anticancer agent .
Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective mechanisms of the compound against oxidative stress-induced neuronal cell death. The results indicated that it upregulated the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase while downregulating pro-inflammatory cytokines . This dual action highlights its potential therapeutic role in neurodegenerative diseases.
Chemical Reactions Analysis
Protection and Deprotection Reactions
The compound’s hydroxyl groups are strategically protected to enable regioselective functionalization. For example, the benzyl (Bn) and benzylidene groups are commonly used for protection, as demonstrated in its synthesis of yessotoxin fragments .
Esterification and Coupling Reactions
The compound participates in esterification to construct macrocyclic frameworks. Yamaguchi esterification is employed for coupling with carboxylic acid derivatives:
| Reaction Type | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Ester Formation | THF, 40°C | Triethylamine, 2,4,6-Trichlorobenzoyl chloride | 97% |
In one instance, the compound’s hydroxyl group was esterified with a carboxylic acid derivative under Yamaguchi conditions, enabling the synthesis of a key yessotoxin intermediate .
Stability and Functional Group Compatibility
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Reactivity and Solubility
- Methoxy vs. Sulfonyloxy Groups : The sulfonate derivative (6884-01-1) exhibits higher molecular weight and polarity due to sulfonyl groups, enhancing its solubility in polar solvents like DMSO . In contrast, the target compound’s methoxy and phenylmethoxy groups confer moderate lipophilicity, favoring membrane permeability .
- Fluorinated Analog () : The 7-fluoro substituent in the PET imaging tracer increases metabolic stability and binding affinity to bacterial mannitol transporters .
Key Research Findings
Steric Effects on Reactivity : The 7-phenylmethoxy group in the target compound sterically hinders nucleophilic attacks at the 8-hydroxy position, necessitating bulky catalysts (e.g., DMAP) for efficient derivatization .
Hazard Profile : Unlike the fluorinated analog (), the target compound lacks acute toxicity but requires careful handling due to respiratory and dermal irritation risks .
Crystallographic Data: The bis-tosylate derivative () crystallizes in a monoclinic system (P2₁/c space group), with sulfonate groups stabilizing the chair conformation of the pyranodioxin ring .
Preparation Methods
Starting Materials and Protecting Group Strategies
The synthesis typically begins with methyl glycosides derived from D-glucose or D-altrose due to their inherent stereochemical properties. For instance, methyl 4,6-O-benzylidene-α-D-glucopyranoside serves as a common precursor, leveraging its rigid bicyclic structure to direct subsequent functionalizations.
Table 1: Key Starting Materials and Their Roles
Benzylidene Acetal Formation
The 4,6-O-benzylidene acetal is formed by reacting methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid (p-TSA) . This step protects the C4 and C6 hydroxyl groups, leaving C2, C3, and C7/C8 positions reactive.
Methoxy and Phenyl Group Installation
-
C6 Methoxylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone selectively methylates the C6 hydroxyl.
-
C2 Phenylation : A Suzuki-Miyaura coupling using phenylboronic acid and palladium catalysis introduces the phenyl group at C2.
Benzyloxy Group Introduction at C7
The C7 hydroxyl is protected using benzyl bromide (BnBr) and sodium hydride (NaH) in tetrahydrofuran (THF), yielding the 7-O-benzyl ether.
Q & A
What are the key synthetic strategies for preparing (4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-hexahydropyrano[3,2-d][1,3]dioxin-8-ol?
Basic Synthesis:
The compound can be synthesized via multi-step protective group chemistry. For example, the methoxy and phenylmethoxy groups are introduced early using benzaldehyde dimethyl acetal and acid catalysis (e.g., p-toluenesulfonic acid) to form the pyrano-dioxin backbone . Subsequent steps involve selective hydroxyl protection/deprotection (e.g., chloromethyl ethyl ether under N₂ with sodium hydride) to install the 8-ol moiety .
Advanced Optimization:
Yields depend on stereochemical control. For analogs, chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) have been employed to enhance enantiomeric excess .
How do researchers resolve discrepancies in stereochemical assignments for this compound?
Methodological Approach:
- X-ray Crystallography: Definitive stereochemical confirmation requires single-crystal X-ray analysis. For example, derivatives like bis(4-methylbenzenesulfonate) crystallize in the monoclinic space group P2₁, allowing unambiguous assignment of the 4aR,6S,7R,8S,8aS configuration .
- NMR Coupling Constants: J-values (e.g., ~3.5–4.0 Hz) and NOESY correlations help infer ring puckering and axial/equatorial substituent orientations .
What analytical techniques are critical for purity assessment and structural validation?
Basic Characterization:
- HPLC: Reverse-phase C18 columns with UV detection (λ=210–254 nm) are used to assess purity (>98% as per GLPBIO standards) .
- NMR Spectroscopy: H and C NMR (e.g., δ 100–110 ppm for anomeric carbons) confirm regiochemistry and protective group integrity .
Advanced Analysis: - High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap systems validate molecular formulas (e.g., C₂₈H₃₂O₁₃ derivatives with <2 ppm mass error) .
How does the compound’s reactivity vary under acidic or basic conditions?
Experimental Findings:
- Acidic Hydrolysis: The phenylmethoxy group (BnO-) is susceptible to cleavage with HCl/MeOH, yielding a diol intermediate. This is critical for downstream functionalization (e.g., fluorination at C7 in analogs) .
- Base Sensitivity: Sodium hydride-mediated etherification (e.g., ethoxymethoxy installation at C8) requires anhydrous conditions to avoid decomposition .
What computational methods are used to predict the compound’s conformational stability?
Methodology:
- DFT Calculations: B3LYP/6-31G(d) models predict lowest-energy chair conformers for the pyrano-dioxin ring, with methoxy groups favoring equatorial positions .
- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., DMSO) assess hydrogen-bonding interactions involving the 8-ol group, which influence solubility .
How do researchers address conflicting solubility data in polar vs. nonpolar solvents?
Data Reconciliation:
- Solubility Testing: Systematic studies in DMSO, MeOH, and chloroform show higher solubility in polar aprotic solvents (e.g., ~25 mM in DMSO) due to hydrogen-bond acceptor capacity .
- Co-solvent Systems: Ternary mixtures (e.g., DMSO:EtOH:H₂O) improve aqueous solubility for biological assays, as noted in analogs with similar glycosidic linkages .
What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
Advanced Considerations:
- Protective Group Strategy: Bulkier groups (e.g., tert-butyldimethylsilyl) reduce epimerization during large-scale reactions but require harsh deprotection (e.g., TBAF) .
- Catalytic Asymmetric Synthesis: Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-based) are explored for enantioselective cyclization but face scalability limitations .
How is the compound’s stability assessed under long-term storage conditions?
Methodological Framework:
- Accelerated Stability Studies: Samples stored at -20°C (dry) vs. 4°C (solution) are analyzed monthly via HPLC. Degradation products (e.g., hydrolyzed diols) are quantified to establish shelf-life (>24 months for lyophilized forms) .
- Light Sensitivity: UV-Vis spectroscopy monitors photooxidation of the dioxin ring, requiring amber vials for storage .
What are the implications of substituent modifications on biological activity in related compounds?
Case Studies:
- Fluorination: Analogs with a 7-fluoro substituent (e.g., [(4aR,6R,7S,8S,8aR)-7-fluoro derivative]) show enhanced metabolic stability in in vitro hepatic microsome assays .
- Glycosylation: Derivatives with hexopyranosyl groups (e.g., podophyllotoxin glucoside) exhibit altered cytotoxicity profiles due to improved membrane permeability .
How do researchers validate synthetic intermediates with complex stereochemistry?
Validation Workflow:
Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) resolve diastereomers using hexane:IPA gradients .
Vibrational Circular Dichroism (VCD): Differentiates enantiomers by comparing experimental and computed spectra (e.g., B3PW91/6-31G* level) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
